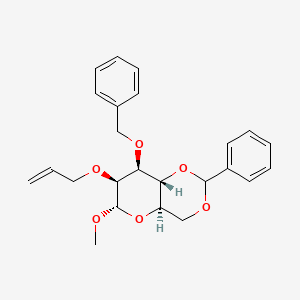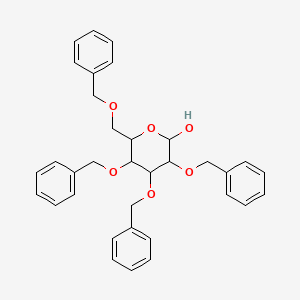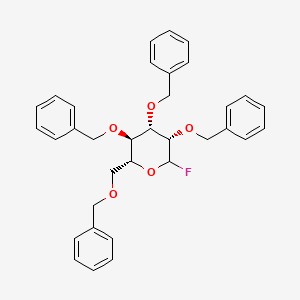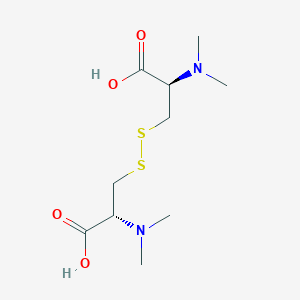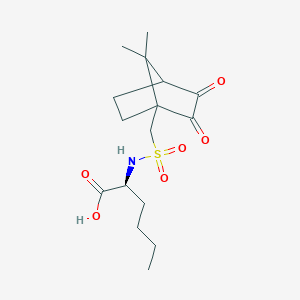
(S)-(-)-O-Desmethylcarvedilol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(S)-(-)-O-Desmethylcarvedilol, commonly known as S-ODMC, is a derivative of carvedilol, a non-selective β-adrenergic receptor antagonist. It is a very potent β-blocker that is used as an anti-hypertensive drug. S-ODMC has been studied for its potential applications in the treatment of heart failure, hypertension, and other cardiovascular diseases. It has also been studied for its potential as an anti-inflammatory and anti-cancer agent.
Scientific Research Applications
Metabolism and Enzyme Involvement : A study by Fujimaki (1994) explored the metabolism of carvedilol, identifying (S)-(-)-O-Desmethylcarvedilol (DesC) as one of the metabolites. This research indicated stereoselective oxidation and the involvement of specific cytochrome P450 isozymes in its formation, particularly CYP2C11 for O-demethylation (Fujimaki, 1994).
Pharmacokinetics and Pharmacodynamics : Morgan (1994) discussed the pharmacokinetic and pharmacodynamic properties of carvedilol, which includes its metabolism into active metabolites like this compound. This research emphasized carvedilol's role in lowering blood pressure and its application in treating cardiovascular diseases (Morgan, 1994).
Analytical Method Development : A study by Magiera, Kolanowska, and Baranowski (2016) developed a method for analyzing β-blockers and their metabolites, including this compound, in human urine. This indicates the importance of this metabolite in pharmacological studies and drug monitoring (Magiera, Kolanowska, & Baranowski, 2016).
Pharmacokinetic Modeling in Diabetes Patients : Nardotto et al. (2017) investigated the pharmacokinetics of carvedilol enantiomers and their metabolites in patients with type 2 diabetes. The study provides insights into how diabetes impacts the metabolism of carvedilol and its metabolites, including this compound (Nardotto, Lanchote, Coelho, & Della Pasqua, 2017).
Chromatographic Analysis Techniques : Eisenberg, Patterson, and Kahn (1989) described a high-performance liquid chromatographic method for determining the enantiomers of carvedilol and this compound in human plasma, highlighting the importance of analytical techniques in understanding the pharmacokinetics of drugs and their metabolites (Eisenberg, Patterson, & Kahn, 1989).
properties
IUPAC Name |
2-[2-[[(2S)-3-(9H-carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4/c26-16(14-24-12-13-28-21-10-4-3-9-20(21)27)15-29-22-11-5-8-19-23(22)17-6-1-2-7-18(17)25-19/h1-11,16,24-27H,12-15H2/t16-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUKPPPYYOKVQJ-INIZCTEOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OCC(CNCCOC4=CC=CC=C4O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC=C3OC[C@H](CNCCOC4=CC=CC=C4O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
123372-13-4 |
Source


|
| Record name | o-Desmethylcarvedilol, (S)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123372134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | O-DESMETHYLCARVEDILOL, (S)-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/315AAB7J5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


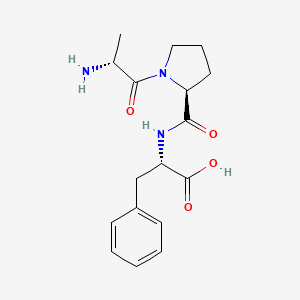
![pentapotassium;[(2S,3S,4R,5R)-1-oxo-2,4,5,6-tetrasulfonatooxyhexan-3-yl] sulfate](/img/structure/B1139714.png)


![N-[(2R,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-methoxy-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B1139717.png)
